Cas no 2023471-09-0 (2-(3,3-dichloroprop-2-en-1-yl)thiolane-2-carbaldehyde)

2-(3,3-Dichloroprop-2-en-1-yl)thiolane-2-carbaldehyde is a specialized organic compound featuring a thiolane ring substituted with a dichloropropenyl group and an aldehyde functionality. This structure imparts reactivity suitable for applications in synthetic chemistry, particularly as an intermediate in the preparation of heterocyclic compounds or agrochemicals. The dichloropropenyl moiety enhances electrophilic character, facilitating nucleophilic addition reactions, while the aldehyde group offers versatility for further derivatization. Its stability under controlled conditions makes it a practical choice for multi-step synthesis. The compound’s unique scaffold may also be of interest in medicinal chemistry for the development of bioactive molecules. Proper handling is required due to potential sensitivity to moisture and reactive functional groups.
2-(3,3-dichloroprop-2-en-1-yl)thiolane-2-carbaldehyde structure
2023471-09-0 structure
Product name:2-(3,3-dichloroprop-2-en-1-yl)thiolane-2-carbaldehyde
CAS No:2023471-09-0
MF:C8H10Cl2OS
MW:225.135399341583
CID:6018709
PubChem ID:165604560

2-(3,3-dichloroprop-2-en-1-yl)thiolane-2-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2-(3,3-dichloroprop-2-en-1-yl)thiolane-2-carbaldehyde
    • EN300-1619294
    • 2023471-09-0
    • Inchi: 1S/C8H10Cl2OS/c9-7(10)2-4-8(6-11)3-1-5-12-8/h2,6H,1,3-5H2
    • InChI Key: UAORYNYUJSUEQF-UHFFFAOYSA-N
    • SMILES: Cl/C(=C/CC1(C=O)CCCS1)/Cl

Computed Properties

  • Exact Mass: 223.9829415g/mol
  • Monoisotopic Mass: 223.9829415g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 201
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 42.4Ų
  • XLogP3: 3

2-(3,3-dichloroprop-2-en-1-yl)thiolane-2-carbaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1619294-0.5g
2-(3,3-dichloroprop-2-en-1-yl)thiolane-2-carbaldehyde
2023471-09-0
0.5g
$1632.0 2023-06-04
Enamine
EN300-1619294-0.25g
2-(3,3-dichloroprop-2-en-1-yl)thiolane-2-carbaldehyde
2023471-09-0
0.25g
$1564.0 2023-06-04
Enamine
EN300-1619294-0.05g
2-(3,3-dichloroprop-2-en-1-yl)thiolane-2-carbaldehyde
2023471-09-0
0.05g
$1428.0 2023-06-04
Enamine
EN300-1619294-50mg
2-(3,3-dichloroprop-2-en-1-yl)thiolane-2-carbaldehyde
2023471-09-0
50mg
$1368.0 2023-09-22
Enamine
EN300-1619294-100mg
2-(3,3-dichloroprop-2-en-1-yl)thiolane-2-carbaldehyde
2023471-09-0
100mg
$1433.0 2023-09-22
Enamine
EN300-1619294-500mg
2-(3,3-dichloroprop-2-en-1-yl)thiolane-2-carbaldehyde
2023471-09-0
500mg
$1563.0 2023-09-22
Enamine
EN300-1619294-5000mg
2-(3,3-dichloroprop-2-en-1-yl)thiolane-2-carbaldehyde
2023471-09-0
5000mg
$4722.0 2023-09-22
Enamine
EN300-1619294-0.1g
2-(3,3-dichloroprop-2-en-1-yl)thiolane-2-carbaldehyde
2023471-09-0
0.1g
$1496.0 2023-06-04
Enamine
EN300-1619294-10.0g
2-(3,3-dichloroprop-2-en-1-yl)thiolane-2-carbaldehyde
2023471-09-0
10g
$7312.0 2023-06-04
Enamine
EN300-1619294-2.5g
2-(3,3-dichloroprop-2-en-1-yl)thiolane-2-carbaldehyde
2023471-09-0
2.5g
$3332.0 2023-06-04

Additional information on 2-(3,3-dichloroprop-2-en-1-yl)thiolane-2-carbaldehyde

Professional Introduction to 2-(3,3-dichloroprop-2-en-1-yl)thiolane-2-carbaldehyde (CAS No. 2023471-09-0)

2-(3,3-dichloroprop-2-en-1-yl)thiolane-2-carbaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 2023471-09-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the thiolane family, a class of heterocyclic molecules characterized by a sulfur atom incorporated into a six-membered ring structure. The presence of a aldehyde group and dichloropropenyl substituent makes this molecule a versatile intermediate in synthetic chemistry, particularly in the development of novel therapeutic agents.

The structure of 2-(3,3-dichloroprop-2-en-1-yl)thiolane-2-carbaldehyde is notable for its dual functionality, which allows for diverse chemical modifications. The aldehyde moiety (–CHO) serves as a reactive site for condensation reactions, enabling the formation of Schiff bases, imines, and other derivatives. Meanwhile, the dichloropropenyl group introduces electrophilic centers that can participate in nucleophilic substitution reactions, further expanding the synthetic possibilities. These features make it a valuable building block in the synthesis of complex molecules.

In recent years, there has been growing interest in thiolane derivatives due to their potential biological activities. Studies have demonstrated that thiolane-based compounds exhibit a range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. The sulfur atom in the thiolane ring is particularly significant, as it can interact with biological targets through coordination or redox processes. This has led to investigations into its role in modulating enzyme activity and cellular signaling pathways.

One of the most compelling aspects of 2-(3,3-dichloroprop-2-en-1-yl)thiolane-2-carbaldehyde is its utility in drug discovery programs. Researchers have leveraged its structural features to design molecules that target specific disease pathways. For instance, modifications of the aldehyde group have been explored to enhance binding affinity to protease enzymes implicated in cancer progression. Similarly, the dichloropropenyl moiety has been tailored to improve metabolic stability and bioavailability in potential drug candidates.

The synthetic pathways for 2-(3,3-dichloroprop-2-en-1-yl)thiolane-2-carbaldehyde have been optimized to ensure high yield and purity. Common methods involve the reaction of thiolane precursors with dichloroacrylate esters under controlled conditions. Advances in catalytic systems have further refined these processes, reducing reaction times and minimizing byproduct formation. Such improvements are crucial for large-scale production and commercialization of pharmaceutical intermediates.

Recent research findings highlight the compound's role in developing novel therapeutic strategies. A notable study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of 2-(3,3-dichloroprop-2-en-1-yl)thiolane-2-carbaldehyde inhibit the activity of matrix metalloproteinases (MMPs), enzymes known to degrade extracellular matrix proteins in pathological conditions like cancer metastasis. The study revealed that structural variations around the thiolane core could fine-tune inhibitory potency and selectivity.

Another area of interest is the application of this compound in photodynamic therapy (PDT). The aldehyde group can be coupled with photosensitizer molecules to create targeted therapeutic agents that generate reactive oxygen species upon light exposure. This approach has shown promise in treating localized malignancies and infectious diseases. The dichloropropenyl substituent may enhance cellular uptake and retention of these conjugates, improving treatment efficacy.

The pharmacokinetic profile of 2-(3,3-dichloroprop-2-en-1-yl)thiolane-2-carbaldehyde derivatives has been extensively studied to optimize their clinical application. Researchers have focused on improving solubility and reducing toxicity through molecular engineering techniques. For example, prodrugs have been designed to enhance bioavailability by delaying hydrolysis of the protecting groups until after absorption into systemic circulation.

In conclusion, 2-(3,3-dichloroprop-2-en-1-yl)thiolane-2-carbaldehyde (CAS No. 2023471-09-0) represents a significant advancement in pharmaceutical chemistry due to its versatile reactivity and potential biological applications. Its unique structural features enable the synthesis of diverse derivatives with tailored properties for therapeutic use. As research continues to uncover new mechanisms and targets, this compound is likely to play an increasingly important role in drug development pipelines across multiple therapeutic areas.

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